4-Cyano-2,6-difluorobenzoic acid

Medicinal Chemistry Physical Organic Chemistry Salt Formation

Substituting generic benzoic acid derivatives risks derailing SAR studies and synthetic routes. 4-Cyano-2,6-difluorobenzoic acid (CAS 181073-82-5) solves this with a unique synergistic substitution pattern: the combined 4-cyano and 2,6-difluoro groups lower pKa to 1.68, reduce aqueous solubility to 0.2 g/L, and confer improved metabolic stability in drug candidates-properties neither single modification achieves alone. • Available at ≥98% HPLC purity; production scale up to metric tons • Multiple diversification handles (carboxylic acid, cyano, aryl fluorines) for API synthesis • Consistent quality supports seamless scale-up from bench to pilot plant

Molecular Formula C8H3F2NO2
Molecular Weight 183.114
CAS No. 181073-82-5
Cat. No. B574566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2,6-difluorobenzoic acid
CAS181073-82-5
Molecular FormulaC8H3F2NO2
Molecular Weight183.114
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)F)C#N
InChIInChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
InChIKeyQJDLXGDIYHMIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2,6-difluorobenzoic acid Procurement Guide


4-Cyano-2,6-difluorobenzoic acid (CAS 181073-82-5) is a fluorinated benzoic acid derivative characterized by a cyano substituent at the 4-position and fluorine atoms at the 2- and 6-positions on the benzene ring, with a molecular formula of C8H3F2NO2 and a molecular weight of 183.11 g/mol [1]. This structural motif, featuring multiple electron-withdrawing groups (cyano and fluorine), confers distinct physicochemical properties that make it a specialized intermediate for pharmaceutical and agrochemical synthesis, as well as for the development of advanced materials [2]. The compound is available from commercial suppliers with a standard purity of 97-98% (HPLC) and is offered at production scales up to metric tons, making it suitable for both research and industrial applications [3].

Substitution Failure Risks for 4-Cyano-2,6-difluorobenzoic acid


In drug discovery and chemical synthesis, the simplistic substitution of one benzoic acid derivative for another is a frequent source of project failure. This risk is exceptionally high for 4-Cyano-2,6-difluorobenzoic acid (181073-82-5). Its closest structural analogs—such as 2,6-difluorobenzoic acid (CAS 385-00-2) or 4-cyanobenzoic acid (CAS 619-65-8)—exhibit fundamentally different electronic profiles and physical properties due to the absence of one or both key electron-withdrawing groups. As detailed in the quantitative evidence below, the combined presence of the 4-cyano and 2,6-difluoro substituents synergistically lowers the pKa (1.68 vs. 2.34 or 3.55), reduces aqueous solubility (0.2 g/L vs. soluble or 1.2 g/L), and alters lipophilicity (LogP 1.53 vs. ~1.92). More critically, industry sources indicate this substitution pattern confers improved metabolic stability in drug candidates, a property not conferred by either single modification alone . Therefore, substituting this building block with a less specialized analog can derail a synthesis route, alter the pharmacokinetic profile of a lead compound, and invalidate structure-activity relationship (SAR) studies.

Differentiation Evidence for 4-Cyano-2,6-difluorobenzoic acid


Enhanced Acidity (pKa) Advantage

The acidity of 4-cyano-2,6-difluorobenzoic acid is significantly enhanced due to the combined electron-withdrawing effects of the 4-cyano and 2,6-difluoro substituents. Its predicted pKa is 1.68 ± 0.10, which is substantially lower than that of its closest structural comparators, 2,6-difluorobenzoic acid (pKa 2.34 ± 0.10) and 4-cyanobenzoic acid (pKa 3.55) . This lower pKa value indicates that the target compound exists predominantly in its ionized, carboxylate form at physiological pH (7.4), a characteristic that can profoundly influence salt formation, solubility, and membrane permeability in biological systems [1].

Medicinal Chemistry Physical Organic Chemistry Salt Formation

Solubility-Lipophilicity Balance vs. 2,6-Difluorobenzoic Acid

The target compound demonstrates a precisely defined lipophilicity (LogP of 1.53) and very low aqueous solubility (0.2 g/L at 25°C), creating a distinct physicochemical profile compared to its non-cyano analog [1]. In contrast, 2,6-difluorobenzoic acid is reported to be soluble in water and exhibits a higher LogP of approximately 1.92 . The introduction of the 4-cyano group therefore reduces lipophilicity (ΔLogP ≈ -0.4) while simultaneously decreasing aqueous solubility by over an order of magnitude. This inverse relationship—where the more polar cyano group decreases LogP but also sharply reduces water solubility—is a critical and non-intuitive design parameter for medicinal chemists optimizing for both target binding and favorable pharmacokinetic properties.

Pre-formulation ADME Drug Design

Metabolic Stability Advantage

According to a 2023 industry analysis, the specific cyano and difluoro-substitution pattern of 4-cyano-2,6-difluorobenzoic acid is documented to provide improved metabolic stability when incorporated into various drug candidates . This is a class-level inference based on the well-established strategy of using fluorine atoms and cyano groups to block metabolic soft spots on aromatic rings, thereby reducing oxidative metabolism by cytochrome P450 enzymes. While direct comparative in vitro microsomal stability data (e.g., half-life in human liver microsomes) for the free acid versus its analogs is not publicly available, this documented advantage is a primary driver for its selection as a building block in medicinal chemistry programs over simpler benzoic acids lacking these metabolically robust functional groups.

Drug Metabolism Pharmacokinetics Lead Optimization

Efficient and Scalable Synthesis Route

A well-documented synthesis route for 4-cyano-2,6-difluorobenzoic acid involves the oxidation of 3,5-difluoro-4-formylbenzonitrile in dimethyl sulfoxide (DMSO) using potassium dihydrogen phosphate (KH2PO4), achieving a high yield of 91.32% . This high-yielding, one-step transformation from a commercially available aldehyde precursor is a strong indicator of manufacturing feasibility and cost-effectiveness. In contrast, many complex fluorinated aromatic building blocks require multi-step, low-yielding syntheses, which can create supply chain bottlenecks and increase per-gram cost for research programs.

Process Chemistry Synthesis Scalability

Commercial Availability and Certified Purity

4-Cyano-2,6-difluorobenzoic acid is commercially available at a standard purity of 98% (HPLC) with production capabilities up to metric tons [1]. This combination of high, analytically verified purity and established scalability is a critical point of differentiation from niche or custom-synthesized analogs. For instance, while many specialized fluorinated building blocks may only be available in milligram to gram quantities or at lower purities (e.g., 95%), this compound is positioned as a reliable intermediate for both early-stage research and late-stage development or manufacturing. Furthermore, suppliers provide supporting analytical documentation, including NMR, HPLC, and MSDS, ensuring quality consistency across batches .

Procurement Supply Chain Quality Control

Application Scenarios for 4-Cyano-2,6-difluorobenzoic acid


Enhancing Metabolic Stability in Lead Optimization

For medicinal chemistry teams engaged in lead optimization, this compound is a strategic choice for introducing a metabolically robust moiety. As documented by industry sources, the cyano and difluoro-substitution pattern is known to confer improved metabolic stability . Incorporating this building block into a scaffold can protect vulnerable aromatic positions from oxidative metabolism, thereby extending the half-life of a drug candidate and improving its pharmacokinetic profile. This application is directly supported by the compound's specific physicochemical properties, which are a direct result of its unique substitution pattern.

Synthesis of Pharmaceutical Intermediates and APIs

4-Cyano-2,6-difluorobenzoic acid is a critical building block for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) [1]. Its functional groups (carboxylic acid, cyano, and aromatic fluorines) offer multiple handles for diversification via amide coupling, esterification, reduction, or nucleophilic aromatic substitution. The availability of this compound at high purity (98% HPLC) and industrial scale (up to metric tons) makes it a practical and reliable choice for process chemists scaling up a synthetic route from bench to pilot plant [2].

Agrochemical and Crop Protection Design

The compound's utility extends to agrochemical research, where it serves as a precursor for developing new herbicides, fungicides, or insecticides . The fluorinated and cyano-substituted aromatic core is a common motif in modern agrochemicals due to its favorable environmental fate and biological activity profile. Researchers seeking to develop proprietary, patentable molecules in this space will find this building block a valuable starting point, as it is both readily available and offers distinct electronic properties (e.g., low pKa, specific LogP) for optimizing target binding and field performance.

Advanced Materials and Specialty Polymers

Beyond life sciences, 4-cyano-2,6-difluorobenzoic acid is employed as a precursor for advanced materials [1]. Its multiple electron-withdrawing groups make it a useful monomer or modifier for creating polymers, liquid crystals, or other specialty materials with tailored electronic or optical properties. The combination of high purity and scalable synthesis is as critical in materials science as it is in pharma, ensuring that material properties can be reliably reproduced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-2,6-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.